REACTION_CXSMILES
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[NH2:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[C:11]1([CH3:20])[CH:16]=[CH:15][C:14]([C:17](Cl)=[O:18])=[CH:13][CH:12]=1>>[C:11]1([CH3:20])[CH:16]=[CH:15][C:14]([C:17]([NH:1][CH:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3]2)=[O:18])=[CH:13][CH:12]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC1CCC2=CC=CC=C12
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Name
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|
Quantity
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5.2 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)C(=O)Cl)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(=CC=C(C=C1)C(=O)NC1CCC2=CC=CC=C12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |